Cas no 2392927-79-4 ((6-chloro-5-cyanopyridin-3-yl)boronic acid)
(6-chloro-5-cyanopyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, B-(6-chloro-5-cyano-3-pyridinyl)-
- (6-chloro-5-cyanopyridin-3-yl)boronic acid
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- MDL: MFCD22491338
- Inchi: 1S/C6H4BClN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3,11-12H
- InChI Key: IKKMLBWSRHYPMJ-UHFFFAOYSA-N
- SMILES: B(C1=CC(C#N)=C(Cl)N=C1)(O)O
(6-chloro-5-cyanopyridin-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25392263-0.05g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 0.05g |
$803.0 | 2024-06-19 | |
| Enamine | EN300-25392263-0.1g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 0.1g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-25392263-0.25g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 0.25g |
$880.0 | 2024-06-19 | |
| Enamine | EN300-25392263-0.5g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 0.5g |
$919.0 | 2024-06-19 | |
| Enamine | EN300-25392263-1.0g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 1.0g |
$956.0 | 2024-06-19 | |
| Enamine | EN300-25392263-2.5g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 2.5g |
$1874.0 | 2024-06-19 | |
| Enamine | EN300-25392263-5.0g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 5.0g |
$2774.0 | 2024-06-19 | |
| Enamine | EN300-25392263-10.0g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 95% | 10.0g |
$4114.0 | 2024-06-19 | |
| Enamine | EN300-25392263-1g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 1g |
$956.0 | 2023-09-14 | ||
| Enamine | EN300-25392263-5g |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
2392927-79-4 | 5g |
$2774.0 | 2023-09-14 |
(6-chloro-5-cyanopyridin-3-yl)boronic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (6-chloro-5-cyanopyridin-3-yl)boronic acid
Introduction to (6-chloro-5-cyanopyridin-3-yl)boronic Acid (CAS No. 2392927-79-4)
(6-chloro-5-cyanopyridin-3-yl)boronic acid, with the CAS number 2392927-79-4, is a significant compound in the field of pharmaceutical and chemical research. This boronic acid derivative has garnered attention due to its versatile applications in drug discovery and molecular synthesis. The compound's unique structure, featuring a pyridine core substituted with a chloro group at the 6th position and a cyano group at the 5th position, makes it a valuable intermediate in organic synthesis. The boronic acid moiety at the 3rd position enhances its reactivity, particularly in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
The utility of (6-chloro-5-cyanopyridin-3-yl)boronic acid is further highlighted by its role in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthesizing biaryl compounds, which are prevalent in many pharmaceuticals. The presence of both chloro and cyano groups on the pyridine ring allows for selective functionalization, enabling chemists to tailor the compound for specific synthetic pathways. This flexibility has made it a preferred choice for researchers aiming to develop novel therapeutic agents.
Recent advancements in medicinal chemistry have demonstrated the importance of heterocyclic compounds like (6-chloro-5-cyanopyridin-3-yl)boronic acid in addressing various therapeutic challenges. For instance, studies have shown that pyridine derivatives can exhibit potent biological activity, making them suitable candidates for drug development. The cyano group, in particular, has been identified as a key pharmacophore in several bioactive molecules, contributing to their pharmacological properties. This has spurred interest in exploring new derivatives of this compound to uncover potential therapeutic benefits.
In addition to its pharmaceutical applications, (6-chloro-5-cyanopyridin-3-yl)boronic acid finds utility in materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a valuable building block for synthesizing advanced materials and specialty chemicals. Researchers have leveraged this compound to develop novel polymers and coatings with enhanced properties. Furthermore, its role in creating complex molecular structures has been explored in the development of next-generation agrochemicals, aiming to improve crop protection strategies.
The synthesis of (6-chloro-5-cyanopyridin-3-yl)boronic acid is another area of active research. Chemists have developed efficient methodologies for its preparation, ensuring high yields and purity. These synthetic routes often involve multi-step processes that require careful optimization to achieve the desired product characteristics. The development of greener synthetic methods has also been a focus, with researchers exploring solvent-free conditions and catalytic systems that minimize environmental impact.
The chemical properties of (6-chloro-5-cyanopyridin-3-yl)boronic acid make it an intriguing subject for computational studies. Molecular modeling techniques have been employed to understand its reactivity and interactions with other molecules. These studies provide insights into how the compound behaves in different chemical environments, aiding in the design of more effective synthetic strategies. Additionally, computational approaches have helped predict potential side reactions and byproducts, enabling researchers to refine their experimental designs.
The biological activity of derivatives of (6-chloro-5-cyanopyridin-3-yl)boronic acid has been extensively studied. Preclinical trials have shown promising results with certain analogs exhibiting anti-inflammatory, antimicrobial, and anticancer properties. These findings have prompted further investigation into optimizing the structure-function relationship of these compounds. Researchers are now focusing on identifying lead compounds that can be advanced into clinical trials for treating various diseases.
The future prospects of (6-chloro-5-cyanopyridin-3-yl)boronic acid are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions deepens, this compound is expected to play an increasingly important role in both academic research and industrial applications. The development of novel drugs and materials will undoubtedly benefit from its unique chemical properties and reactivity.
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